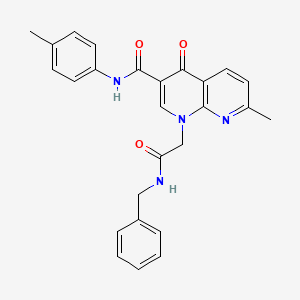

1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[2-(benzylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c1-17-8-11-20(12-9-17)29-26(33)22-15-30(25-21(24(22)32)13-10-18(2)28-25)16-23(31)27-14-19-6-4-3-5-7-19/h3-13,15H,14,16H2,1-2H3,(H,27,31)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYOWWLTDSYFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine class of compounds, which has garnered attention for its potential biological activities, particularly in the context of diabetes and neuroprotection. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure is characterized by a naphthyridine core substituted with various functional groups that contribute to its biological properties. The key structural features include:

- A benzylamino group that may enhance receptor interactions.

- A carboxamide moiety which is often associated with biological activity in drug design.

1. Antidiabetic Activity

Recent studies have focused on the compound's potential to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a significant factor in diabetes progression.

- Mechanism of Action : The compound exhibits protective effects against ER stress-induced apoptosis in β-cells. It enhances cell survival and function by modulating stress response pathways.

- Potency : The compound demonstrated a maximal protective activity at concentrations as low as 0.1 μM , indicating high potency in cellular models .

3. Antimicrobial Activity

Preliminary investigations have indicated that related naphthyridine derivatives possess antimicrobial properties.

- Activity Spectrum : These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth, which may be relevant for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

| Structural Feature | Effect on Activity |

|---|---|

| Benzylamino Group | Enhances receptor binding |

| Naphthyridine Core | Essential for biological activity |

| Carboxamide Moiety | Involved in cellular interactions |

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Diabetes Models : In vitro studies demonstrated that compounds with similar structures significantly improved β-cell viability under stress conditions.

- Neuroprotection : Some analogs showed promise in protecting neuronal cells from oxidative stress, suggesting a broader therapeutic potential beyond diabetes .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antidiabetic Potential

Recent studies have highlighted the compound's potential as a β-cell protective agent against endoplasmic reticulum (ER) stress, which is crucial in diabetes management. The N-(2-(benzylamino)-2-oxoethyl)benzamide analog has shown improved potency in protecting pancreatic β-cells, suggesting that derivatives of this compound could be developed as novel antidiabetic drugs .

Anticancer Activity

The naphthyridine scaffold is recognized for its anticancer properties. Compounds derived from this structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways that are crucial for cancer cell survival .

Antimicrobial Properties

Some studies have reported that similar naphthyridine derivatives possess antimicrobial activities against various pathogens. The presence of the benzylamino group may enhance the interaction with microbial targets, leading to increased efficacy as antimicrobial agents .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Diabetes Management

A study focused on the development of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs demonstrated their ability to protect β-cells from ER stress-induced apoptosis. The most potent analog exhibited an EC50 value of 0.1 µM, indicating its potential as a therapeutic agent in diabetes treatment .

Case Study 2: Cancer Therapeutics

In another investigation, derivatives of naphthyridine were tested for their cytotoxic effects on various cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis, supporting further development as anticancer drugs .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent-driven properties are summarized below:

Key Observations:

- Substituent Impact on Activity: Chlorine/fluorine atoms (e.g., 5a4, 5b2, ) enhance electronegativity and target binding but may reduce solubility. Benzyl/p-tolyl groups (target compound, 5a4, 5b2) improve lipophilicity, aiding membrane penetration . Organotin modifications () introduce metal-mediated toxicity, broadening antimicrobial scope but increasing molecular weight.

- Synthetic Efficiency: Yields for 1,8-naphthyridine derivatives typically range from 60–75% via Gould-Jacobs cyclization and N-alkylation .

Physicochemical Properties

- Solubility: The target compound’s p-tolyl group and benzylamino-oxoethyl chain likely reduce aqueous solubility compared to chlorophenyl analogs (5a4/5b2) . Fluorinated derivatives () show improved solubility in organic solvents.

Thermal Stability :

- Most analogs melt between 190–200°C (e.g., 5a4/5b2 at 193–195°C), suggesting the target compound shares similar stability .

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, analogous compounds are synthesized by reacting naphthyridine precursors with benzylamine derivatives in polar aprotic solvents (e.g., DMF) under reflux, followed by purification via recrystallization or column chromatography . Key parameters include temperature control (e.g., 80–100°C for amide bond formation) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of naphthyridine core to benzylamine). Yields can vary between 55%–76% depending on substituent reactivity .

Q. How is structural integrity confirmed post-synthesis?

A combination of spectroscopic and analytical techniques is employed:

- 1H/13C NMR : Assign aromatic proton environments (e.g., δ 9.15 ppm for H2 in naphthyridine core) and confirm substituent positions .

- IR spectroscopy : Identify carbonyl stretches (C=O amide: ~1650–1686 cm⁻¹; keto: ~1686–1714 cm⁻¹) .

- Mass spectrometry : Validate molecular weight via m/z peaks (e.g., m/z 423 for chlorinated analogs) .

- Elemental analysis : Verify purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What are the primary challenges in characterizing this compound’s solubility and stability?

Due to its hydrophobic aromatic core, solubility is often limited to DMSO or DMF. Stability studies under varying pH (e.g., 2–12) and temperature (25–60°C) are conducted using HPLC to monitor degradation. For analogs, decomposition occurs above 60°C or in strongly acidic/basic conditions .

Advanced Research Questions

Q. How can discrepancies in NMR data for structurally similar analogs be resolved?

Conflicting NMR signals (e.g., aromatic proton splitting patterns) may arise from dynamic rotational isomerism in amide bonds or solvent effects. Strategies include:

Q. What strategies are effective for functionalizing the naphthyridine core to enhance bioactivity?

Targeted modifications include:

Q. How can reaction yields be improved for large-scale synthesis?

Optimization methods:

Q. What computational approaches are used to predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations are employed to model interactions with enzymes like cholinesterases or kinases. Key steps:

- Prepare the compound’s 3D structure using Gaussian (geometry optimization at B3LYP/6-31G* level).

- Validate docking poses against X-ray crystallography data (e.g., PDB: 5DTQ) .

- Calculate binding free energies (MM-PBSA) to prioritize analogs for synthesis .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between in vitro and in vivo studies be addressed?

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance .

- Formulation adjustments : Use liposomal encapsulation to improve bioavailability .

- Dose-response reevaluation : Conduct MTD (maximum tolerated dose) studies to refine in vivo dosing regimens .

Q. What experimental designs reconcile contradictory SAR findings in related compounds?

- Fragment-based screening : Isolate moieties (e.g., benzylamino vs. p-tolyl groups) to quantify individual contributions to activity .

- Free-Wilson analysis : Statistically deconvolute substituent effects across analogs .

- Crystal structure analysis : Resolve electronic vs. steric influences using X-ray data .

Methodological Tables

Table 1: Key Spectral Data for Analogous Compounds

| Compound ID | 1H NMR (δ, ppm) | IR (C=O, cm⁻¹) | Yield (%) | Ref. |

|---|---|---|---|---|

| 5a3 | 9.19 (s, 1H) | 1686 (amide) | 67 | |

| 5a2 | 9.80 (d, 1H) | 1651 (keto) | 76 |

Table 2: Reaction Optimization Strategies

| Method | Condition | Yield Improvement | Ref. |

|---|---|---|---|

| Ultrasonication | 40 kHz, 60°C, 4h | +25% | |

| Carbodiimide coupling | DMF, RT, 12h | +15% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.